N4-(4-chlorophenyl)-1-methyl-N6-(2-morpholinoethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a synthetic compound belonging to the class of pyrazolo[3,4-d]pyrimidines, which are known for their diverse biological activities. This compound is characterized by its molecular formula and a molecular weight of approximately 387.87 g/mol. It is often studied for its potential applications in medicinal chemistry, particularly as an inhibitor of specific protein kinases involved in various diseases, including cancer and neurodegenerative disorders .
This compound is classified as a pyrazolo[3,4-d]pyrimidine derivative, which indicates its structure includes a fused ring system comprising pyrazole and pyrimidine rings. Such compounds are often explored for their pharmacological properties, particularly in the field of oncology and neurology.
The synthesis of N4-(4-chlorophenyl)-1-methyl-N6-(2-morpholinoethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multi-step organic reactions. One common method includes:
The molecular structure of N4-(4-chlorophenyl)-1-methyl-N6-(2-morpholinoethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine features:
The compound's canonical SMILES representation is CN1C2=NC(=NC(=C2C=N1)NC3=CC=C(C=C3)Cl)NCCN4CCOCC4
, which provides insight into its connectivity and functional groups.
N4-(4-chlorophenyl)-1-methyl-N6-(2-morpholinoethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine can undergo various chemical reactions typical of its functional groups:
The mechanism of action for N4-(4-chlorophenyl)-1-methyl-N6-(2-morpholinoethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine primarily involves inhibition of specific protein kinases:
Research indicates that compounds like this one can selectively target cancer cells while sparing normal cells, thereby reducing side effects associated with traditional chemotherapeutic agents .
N4-(4-chlorophenyl)-1-methyl-N6-(2-morpholinoethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has several potential applications in scientific research:
CAS No.: 495-60-3
CAS No.: 57103-57-8
CAS No.: 3337-17-5
CAS No.: 16039-52-4
CAS No.: 30285-47-3
CAS No.: 59766-31-3